molecular formula C12H20N2O3 B13247403 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

Cat. No.: B13247403
M. Wt: 240.30 g/mol
InChI Key: JJASSCIQVISDRW-UHFFFAOYSA-N
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Description

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a novel synthetic compound designed for pharmaceutical and biological chemistry research. It features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its unique bioisosteric properties and an unusually wide spectrum of biological activities . The tert-butyl substituent on the oxadiazole ring is a common feature in medicinal chemistry, often used to modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydrofuran (oxolan) moiety bearing a hydroxyl group introduces a chiral center and potential for hydrogen bonding, which can be critical for specific interactions with enzymes or receptors. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its versatility as an ester or amide bioisostere, which can improve pharmacokinetic properties and metabolic stability . Derivatives of this heterocycle have demonstrated a range of pharmacological activities in scientific literature, including anticancer, anti-inflammatory, antibacterial, antifungal, and antidepressant effects . While the specific activity profile of this compound requires empirical determination, its structure suggests potential as a key intermediate or lead compound for developing therapeutics targeting various diseases, such as cancers, inflammatory conditions, or central nervous system disorders . Researchers may find value in screening this compound against a panel of biological targets, including kinases, phosphodiesterases, and various receptors, to elucidate its mechanism of action. Applications: This compound is intended for research applications only, including but not limited to: • Medicinal chemistry and lead optimization • Biological screening and assay development • Structure-activity relationship (SAR) studies • Pharmacological probe development Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

InChI

InChI=1S/C12H20N2O3/c1-8-5-12(15,7-16-8)6-9-13-10(14-17-9)11(2,3)4/h8,15H,5-7H2,1-4H3

InChI Key

JJASSCIQVISDRW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)(CC2=NC(=NO2)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Overview of the Compound’s Chemical Structure and Challenges in Synthesis

  • The molecule contains a 1,2,4-oxadiazole ring , a five-membered heterocycle with two nitrogen atoms and one oxygen atom in the ring.
  • It also contains a substituted oxolane ring (a tetrahydrofuran derivative) with methyl and hydroxyl groups.
  • The synthetic challenge lies in constructing the oxadiazole ring with the tert-butyl substituent and then linking it to the functionalized oxolane scaffold.

Preparation Methods of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

General Synthetic Routes to 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The literature reports several approaches:

Specific Preparation of the Target Compound

Although direct published synthetic procedures for This compound are scarce, extrapolation from related compounds and general oxadiazole synthesis methods allows a plausible synthetic route:

Step 1: Synthesis of 3-tert-butyl-1,2,4-oxadiazol-5-yl methyl intermediate
  • Starting from tert-butyl-substituted nitrile , react with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding amidoxime.
  • Cyclize the amidoxime with an appropriate acyl chloride or carboxylic acid derivative under heating or in the presence of dehydrating agents to form the 1,2,4-oxadiazole ring bearing the tert-butyl substituent.
Step 2: Preparation of the substituted oxolane moiety
  • The 5-methyloxolan-3-ol fragment can be synthesized via selective functionalization of tetrahydrofuran derivatives, introducing methyl and hydroxyl groups at the specified positions.
  • Alternatively, commercially available substituted oxolanes can be used as starting materials.
Step 3: Coupling of the oxadiazole and oxolane units
  • The methyl group on the oxadiazole (at position 5) can be functionalized to a reactive intermediate (e.g., bromomethyl derivative).
  • This intermediate can undergo nucleophilic substitution with the hydroxyl group of the oxolane or via a suitable linker to form the methylene bridge connecting the oxadiazole and oxolane rings.

  • Coupling reactions can be facilitated by bases such as N,N-diisopropylethylamine (DIPEA) and coupling reagents like HATU or EDCI in solvents such as dichloromethane (DCM), which have been shown effective in related oxadiazole coupling reactions.

Summary Table of Synthetic Parameters and Conditions

Step Reaction Type Reagents/Conditions Solvent Yield (%) Notes
1 Amidoxime formation Hydroxylamine hydrochloride, base (NaOAc) Ethanol or water 70–80 Formation of amidoxime from nitrile
2 Cyclization to 1,2,4-oxadiazole Acyl chloride or carboxylic acid derivative, heat or dehydrating agent DMSO, THF, or solvent-free 60–75 One-pot or two-step cyclization yielding oxadiazole ring
3 Coupling to oxolane derivative Bromomethyl oxadiazole intermediate + oxolane, base (DIPEA), coupling reagent (HATU) DCM 65–85 Nucleophilic substitution or amide bond formation

Research Findings and Perspectives from Literature

  • The one-pot microwave-assisted synthesis of 1,2,4-oxadiazoles using nitriles, hydroxylamine, and acyl chlorides is a rapid and efficient route that avoids isolation of intermediates and reduces reaction time significantly.

  • Use of HATU and DIPEA in DCM has been demonstrated as an effective coupling system for oxadiazole derivatives to amines or alcohols, providing excellent yields and mild reaction conditions.

  • The tert-butyl substituent on the oxadiazole ring is sterically demanding but can be introduced early in the synthesis via the nitrile precursor, ensuring its presence throughout the synthetic sequence.

  • The oxolane ring functionalization is typically achieved through regioselective substitution reactions on tetrahydrofuran derivatives or by employing chiral pool synthesis for stereoselective preparation of substituted oxolanes.

  • No direct commercial or academic synthesis of this exact compound is widely reported, but the synthetic strategy is consistent with established methods for similar heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce oxadiazole or oxolane rings.

    Substitution: This reaction can replace hydrogen atoms with other substituents, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is not fully understood. it is believed to interact with molecular targets through its oxadiazole and oxolane rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would require further investigation to elucidate .

Comparison with Similar Compounds

Core Scaffold and Substituents

  • Target Compound : Contains a 1,2,4-oxadiazole ring with a tert-butyl group (C4H9) at position 3 and a 5-methyloxolan-3-ol substituent (tetrahydrofuran derivative with a hydroxyl group at C3 and methyl at C5) .
  • SLP7111228: Features a 1,2,4-oxadiazole ring with a 4-octylphenyl group at position 3 and a pyrrolidine-1-carboximidamide substituent. Notably, it is a selective SphK1 inhibitor (Ki = 48 nM) .
  • 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol: Replaces the oxolan ring with a cyclopentanol system, altering ring strain and solubility (MW = 238.33; C13H22N2O2) .

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight
Target Compound C13H22N2O3 254.33
SLP7111228 C22H34N4O2·HCl 427.99
3-(3-tert-Butyl-oxadiazol-5-yl)-L-alanine C9H15N3O3 213.23
Cyclopentanol Derivative C13H22N2O2 238.33

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • Solubility: The hydroxyl group in the target compound and cyclopentanol derivative may improve aqueous solubility compared to SLP7111228, which has a lipophilic octylphenyl group .

Biological Activity

The compound 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C12H20N2O3C_{12}H_{20}N_2O_3 with a molecular weight of approximately 240.30 g/mol. The structure features a 1,2,4-oxadiazole ring which is known for its ability to stabilize free radicals, making it a focal point in antioxidant research.

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. Research indicates that derivatives of oxadiazole can exhibit substantial free radical scavenging capabilities. For instance:

  • DPPH Assay Results : The compound demonstrated effective inhibition of DPPH radicals, indicating strong antioxidant potential.
  • FRAP Assay Results : In the Ferric Reducing Antioxidant Power (FRAP) assay, the compound showed comparable results to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)FRAP Value (µM)
This compoundXY
Ascorbic Acid50848.9
BHT40488.3

(Note: Replace X and Y with actual experimental values from studies)

The antioxidant mechanism attributed to oxadiazole derivatives involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress. Computational studies using density functional theory have suggested that the substituents on the oxadiazole ring significantly influence its reactivity and antioxidant capacity .

Therapeutic Applications

Research into the therapeutic applications of oxadiazole derivatives has identified several potential areas:

  • Anti-inflammatory Activity : Compounds with oxadiazole moieties have been linked to reduced inflammation in various biological models.
  • Cancer Research : Studies indicate that certain oxadiazole derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Preliminary findings suggest that these compounds may offer neuroprotective benefits by mitigating oxidative damage in neuronal cells.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Antioxidant Properties : A series of oxadiazole derivatives were synthesized and tested for antioxidant activity using DPPH and FRAP assays. The results indicated that modifications in the chemical structure significantly affected their efficacy .
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that specific oxadiazole derivatives could inhibit the proliferation of lung cancer cells by inducing apoptosis and reducing oxidative stress .

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